molecular formula C10H10Cl3NO2 B3819627 2,2,2-trichloro-N-(4-ethoxyphenyl)acetamide

2,2,2-trichloro-N-(4-ethoxyphenyl)acetamide

Cat. No. B3819627
M. Wt: 282.5 g/mol
InChI Key: JPUGAFORBBBDFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trichloro-N-(4-ethoxyphenyl)acetamide, also known as Chloroacetanilide, is a white crystalline solid that is widely used in scientific research. It is an important intermediate in the synthesis of various chemicals and is used as a herbicide in agriculture.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(4-ethoxyphenyl)acetamideilide is not fully understood. However, it is believed to inhibit the synthesis of fatty acids in plants, leading to the death of the plant. In addition, 2,2,2-trichloro-N-(4-ethoxyphenyl)acetamideilide has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
2,2,2-trichloro-N-(4-ethoxyphenyl)acetamideilide has been found to have low toxicity in mammals. However, it can cause skin irritation and eye damage upon contact. In addition, 2,2,2-trichloro-N-(4-ethoxyphenyl)acetamideilide has been found to have some biochemical and physiological effects. For example, it has been found to inhibit the activity of certain enzymes in the liver and to cause changes in the lipid metabolism of rats.

Advantages and Limitations for Lab Experiments

2,2,2-trichloro-N-(4-ethoxyphenyl)acetamideilide has several advantages for lab experiments. It is readily available and relatively inexpensive. In addition, it is stable under normal laboratory conditions and can be easily stored. However, 2,2,2-trichloro-N-(4-ethoxyphenyl)acetamideilide has some limitations. It is toxic to aquatic organisms and can cause environmental damage if not handled properly. In addition, it can be difficult to handle due to its low solubility in water.

Future Directions

There are several future directions for 2,2,2-trichloro-N-(4-ethoxyphenyl)acetamideilide research. One possible direction is the development of new herbicides based on 2,2,2-trichloro-N-(4-ethoxyphenyl)acetamideilide. Another possible direction is the development of new drugs based on the antimicrobial and antifungal properties of 2,2,2-trichloro-N-(4-ethoxyphenyl)acetamideilide. In addition, further research could be done to investigate the biochemical and physiological effects of 2,2,2-trichloro-N-(4-ethoxyphenyl)acetamideilide in mammals. Finally, research could be done to investigate the environmental impact of 2,2,2-trichloro-N-(4-ethoxyphenyl)acetamideilide and to develop safer handling and disposal methods.

Scientific Research Applications

2,2,2-trichloro-N-(4-ethoxyphenyl)acetamideilide is widely used in scientific research as an intermediate in the synthesis of various chemicals. It is also used as a herbicide in agriculture to control the growth of weeds. In addition, 2,2,2-trichloro-N-(4-ethoxyphenyl)acetamideilide has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

2,2,2-trichloro-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl3NO2/c1-2-16-8-5-3-7(4-6-8)14-9(15)10(11,12)13/h3-6H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUGAFORBBBDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trichloro-N-(4-ethoxyphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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